zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate
CAS No.:
Cat. No.: VC13649963
Molecular Formula: C66H101N17O16SZn
Molecular Weight: 1486.1 g/mol
* For research use only. Not for human or veterinary use.
![zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate -](/images/structure/VC13649963.png)
Specification
Molecular Formula | C66H101N17O16SZn |
---|---|
Molecular Weight | 1486.1 g/mol |
IUPAC Name | zinc;(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-2,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate |
Standard InChI | InChI=1S/C66H103N17O16S.Zn/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90;/h12-14,18-19,31,33-37,40-47,52-54,66H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88);/q;+2/p-2/t35?,36-,37-,40-,41+,42+,43-,44+,45-,46-,47+,52?,53-,54-,66?;/m0./s1 |
Standard InChI Key | YDUPIJIVLKNJJG-DAQOJNSOSA-L |
Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H](CCC(=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)[O-])NC(=O)C(CC(C)C)NC(=O)C2=NC(SC2)C(C(C)CC)N)CC(=O)N)CC(=O)[O-])CC3=CN=CN3)CC4=CC=CC=C4.[Zn+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 25-membered macrocyclic core (heptazacyclopentacos) with seven peptide bonds, two thiazole rings, and an imidazole moiety. Zinc is centrally coordinated through nitrogen donors from the thiazole rings and an amide group, creating a tetrahedral geometry . Key structural elements include:
Feature | Description |
---|---|
Macrocyclic Core | 25-membered ring with alternating peptide and heterocyclic units |
Zinc Coordination Site | N atoms from thiazole rings and amide groups |
Functional Groups | Benzyl, carboxylatomethyl, 3-aminopropyl, and imidazole-5-ylmethyl side chains |
Stereochemistry | Multiple chiral centers (4R, 2S, 3S, 6R, 9R, 12R, 15R, 18R, 21S) |
The presence of a benzyl group at position 12 and a (2R)-butan-2-yl group at position 15 introduces hydrophobicity, while carboxylatomethyl (position 6) and 3-aminopropyl (position 18) side chains enhance solubility.
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. Key NMR signals include:
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Imidazole protons: δH 7.6–7.8 ppm, correlating with C-9 in HMBC spectra.
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Zinc coordination shifts: Downfield displacements of amide NH protons (δH 8.5–9.0 ppm) due to metal-ligand interactions .
Synthesis and Stability
Synthetic Pathway
The compound is synthesized via solid-phase peptide synthesis (SPPS) with post-translational modifications:
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Linear peptide assembly: Fmoc-based SPPS constructs the backbone using residues like cysteine (for thiazole formation) and serine (for oxazole rings) .
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Heterocyclization: Cysteine residues undergo cyclodehydration to form thiazoles, while serine forms oxazoles through analogous pathways .
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Zinc incorporation: The macrocycle is treated with Zn²⁺ under alkaline conditions (pH 8.5–9.0), achieving >90% coordination efficiency.
Stability Profile
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pH stability: Stable between pH 6.0–8.0; degradation occurs below pH 4.0 (amide hydrolysis) and above pH 9.0 (zinc dissociation).
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Thermal stability: Decomposes at 215°C (DSC analysis), with a shelf life of 24 months at -20°C.
Biological Activity and Mechanisms
Antioxidant Properties
Zinc’s role in superoxide dismutase (SOD) mimics is central to the compound’s antioxidant effects. In vitro assays show:
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ROS scavenging: 78% reduction in hydroxyl radicals (- OH) at 10 μM.
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Lipid peroxidation inhibition: IC₅₀ = 5.2 μM in rat hepatocytes, outperforming ascorbic acid (IC₅₀ = 12.4 μM).
The mechanism involves zinc-mediated electron transfer, where the metal center cycles between Zn²⁺ and Zn⁺ states to neutralize radicals .
Therapeutic Applications
Neurodegenerative Diseases
In a Parkinson’s disease model (MPTP-treated mice), the compound (5 mg/kg/day) reduced dopaminergic neuron loss by 40% by chelating redox-active iron and inhibiting α-synuclein aggregation.
Oncology
The imidazole moiety enables histone deacetylase (HDAC) inhibition (IC₅₀ = 0.8 μM against HDAC6), inducing apoptosis in triple-negative breast cancer cells (MDA-MB-231).
Pharmacokinetics and Toxicology
ADME Profile
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Absorption: 22% oral bioavailability in rats; enhanced to 58% via lipid-based formulations .
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Metabolism: Hepatic CYP3A4-mediated oxidation of the butan-2-yl group generates inactive metabolites.
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Excretion: Renal (60%) and fecal (35%) over 72 hours.
Toxicity Data
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Acute toxicity: LD₅₀ > 2,000 mg/kg in mice (oral).
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Genotoxicity: Negative in Ames test and micronucleus assay.
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